c‑KIT Kinase Inhibition: 10‑ to 100‑Fold Superior Potency Relative to Structurally Related Compound 101
2,4‑Difluoro‑N‑[3‑(6‑methoxypyridazin‑3‑yl)phenyl]benzamide (Example 133) inhibits recombinant human c‑KIT kinase with an IC50 of 10 nM in a coupled pyruvate kinase/lactate dehydrogenase assay [1]. In the same patent, Compound 101 (c‑Kit‑IN‑6)—a representative benzamide‑containing inhibitor—displays an IC50 in the 100 nM to 1 μM range [2]. This represents a 10‑ to 100‑fold improvement in biochemical potency, demonstrating that the specific substitution pattern and regioisomeric arrangement of Example 133 translates into a quantitatively meaningful advantage for c‑KIT‑directed studies.
| Evidence Dimension | c‑KIT kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | Compound 101 (c‑Kit‑IN‑6): IC50 = 100 nM – 1 μM |
| Quantified Difference | 10‑ to 100‑fold more potent |
| Conditions | Recombinant human c‑KIT kinase; coupled pyruvate kinase/lactate dehydrogenase spectroscopic assay |
Why This Matters
For researchers aiming to achieve near‑complete target engagement at low compound concentrations—particularly in cellular models where off‑target kinase inhibition must be minimized—the 10‑100× potency advantage directly reduces the risk of polypharmacology-driven artifacts.
- [1] BindingDB. BDBM664864: US20240116877, Example 133. IC50 10 nM for c‑KIT kinase (human). Deposited 29 June 2024. View Source
- [2] PeptideDB. c‑Kit‑IN‑6 (Compound 101) – c‑Kit inhibitor IC50 100 nM – 1 μM. Data from US20240116877. View Source
